molecular formula C8H14F2O2 B6589949 ethyl 5,5-difluorohexanoate CAS No. 503-55-9

ethyl 5,5-difluorohexanoate

Cat. No. B6589949
CAS RN: 503-55-9
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,5-difluorohexanoate (EDHF) is a multifunctional organic compound that has been used for a variety of scientific and industrial applications. EDHF is a colorless liquid with a faint odor and is insoluble in water. It has a boiling point of 85.3 °C and a melting point of -68.5 °C. EDHF is a versatile compound that can be used in a variety of synthetic and biochemical processes.

Scientific Research Applications

Ethyl 5,5-difluorohexanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the synthesis of 5-fluorouracil. ethyl 5,5-difluorohexanoate has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug imatinib. ethyl 5,5-difluorohexanoate has also been used in the synthesis of catalysts, such as palladium-based catalysts.

Mechanism of Action

The mechanism of action of ethyl 5,5-difluorohexanoate is not well understood. However, it is believed that ethyl 5,5-difluorohexanoate is a proton donor, meaning that it can donate protons to other molecules. This can lead to the formation of new molecules or the breakdown of existing molecules. In addition, ethyl 5,5-difluorohexanoate may act as a catalyst, accelerating chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5,5-difluorohexanoate are not well understood. However, it has been suggested that ethyl 5,5-difluorohexanoate may have an influence on the metabolism of certain molecules, such as fatty acids. In addition, ethyl 5,5-difluorohexanoate has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 5,5-difluorohexanoate in laboratory experiments is its versatility. ethyl 5,5-difluorohexanoate can be used in a variety of synthetic and biochemical processes, making it a useful tool for researchers. In addition, ethyl 5,5-difluorohexanoate is relatively inexpensive and easy to synthesize. However, there are some limitations to using ethyl 5,5-difluorohexanoate in laboratory experiments. ethyl 5,5-difluorohexanoate is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, ethyl 5,5-difluorohexanoate is a highly reactive compound, which can make it difficult to handle.

Future Directions

There are a number of potential future directions for research involving ethyl 5,5-difluorohexanoate. One potential direction is to further investigate the biochemical and physiological effects of ethyl 5,5-difluorohexanoate. In addition, further research could be conducted to better understand the mechanism of action of ethyl 5,5-difluorohexanoate and to develop more efficient methods for synthesizing ethyl 5,5-difluorohexanoate. Finally, research could be conducted to explore the potential applications of ethyl 5,5-difluorohexanoate in other fields, such as medicine or agriculture.

Synthesis Methods

Ethyl 5,5-difluorohexanoate can be synthesized in a variety of ways, including the reaction of 5,5-difluorohexanoic acid with ethanol. This reaction is catalyzed by an acid catalyst and produces a mixture of ethyl 5,5-difluorohexanoate and ethyl 5,5-difluorohexanoate hydrochloride. The ethyl 5,5-difluorohexanoate can then be isolated by distillation. Other methods for synthesizing ethyl 5,5-difluorohexanoate include the reaction of 5,5-difluorohexanoic acid with ethyl bromide or ethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 5,5-difluorohexanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl hexanoate", "Sodium fluoride", "Sulfuric acid", "Sodium bicarbonate", "Potassium carbonate", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Ethyl hexanoate is reacted with sodium fluoride in the presence of sulfuric acid to form ethyl 5-fluorohexanoate.", "Step 2: Ethyl 5-fluorohexanoate is then reacted with sodium bicarbonate to form ethyl 5-fluorohexanoate.", "Step 3: Ethyl 5-fluorohexanoate is then reacted with potassium carbonate and hydrogen fluoride to form ethyl 5,5-difluorohexanoate." ] }

CAS RN

503-55-9

Product Name

ethyl 5,5-difluorohexanoate

Molecular Formula

C8H14F2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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